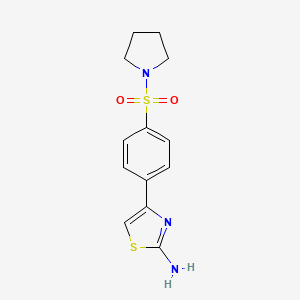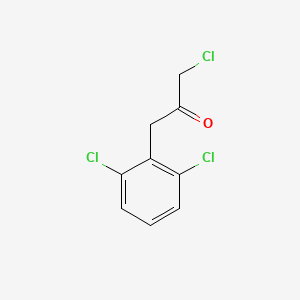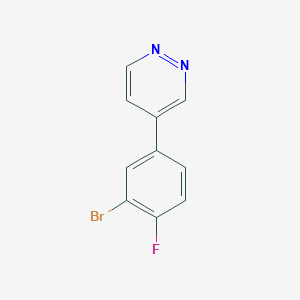
(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the furan ring, followed by the introduction of the trifluoroethyl group and the acrylamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring is aromatic, meaning it has a cyclic cloud of delocalized electrons above and below the plane of the molecule. The trifluoroethyl group is highly electronegative due to the presence of the fluorine atoms, and the acrylamide group can participate in hydrogen bonding due to the presence of the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the furan ring might contribute to its aromaticity and stability, the trifluoroethyl group might make it more hydrophobic and volatile, and the acrylamide group might allow it to participate in hydrogen bonding, affecting its solubility and boiling point .科学的研究の応用
Enantioselective Synthesis and Microbial Biotransformation
One significant application of similar compounds involves the enantioselective synthesis under green chemistry principles. For instance, the synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its biotransformation to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi highlights the potential of these compounds in microbial biotransformation processes. The study demonstrated the use of filamentous fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide, yielding products with significant enantiomeric excess and highlighting the role of microbial systems in organic synthesis (Jimenez et al., 2019).
Mitigation of Acrylamide and Furan in Food
The compound's relevance extends to the food industry, particularly in mitigating acrylamide and furan - both of which are potential carcinogens. Research has been conducted on strategies to reduce these compounds in food, including technological measures and preventive strategies. Such research is crucial for enhancing food safety and reducing consumer intake of harmful compounds (Anese et al., 2013).
Inhibition of SARS Coronavirus Helicase
A novel chemical compound closely related to (E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. This application is particularly relevant in the context of antiviral drug development, showing the compound's potential in contributing to the fight against viral diseases (Lee et al., 2017).
Reduction of Heat-Induced Food Contaminants
Investigations into the effectiveness of ionizing radiation in reducing furan and acrylamide levels in foods have shown promising results. Such studies suggest that the compound and its derivatives could play a role in the development of food processing technologies aimed at minimizing potential carcinogens, contributing to safer food production methods (Fan & Maštovská, 2006).
Polymerization and Material Science Applications
The compound's derivatives have been explored in the context of polymerization, offering potential applications in creating new materials. For instance, the synthesis and characterization of poly(meth)acrylamide derivatives with pendent cyclic orthoester groups indicate the compound's utility in material science, particularly in developing thermoresponsive and acid-labile polymers (Du et al., 2010).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it has interesting biological activity, it could be further studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or chemistry .
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRGRWLEKVVTO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)
![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)


![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)

![N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2873724.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873727.png)

![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2873731.png)

![3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2873734.png)
![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)
